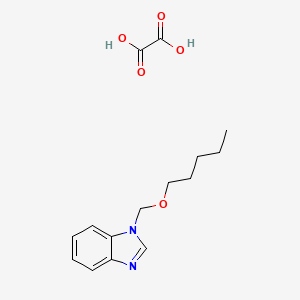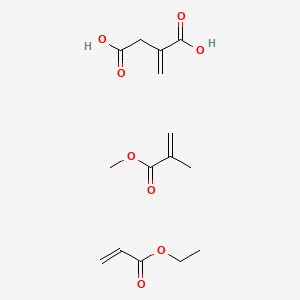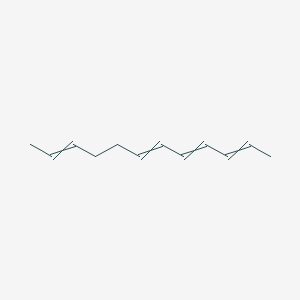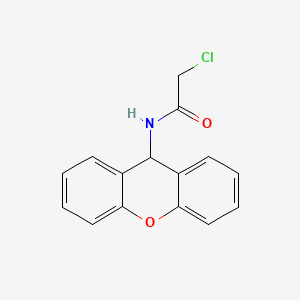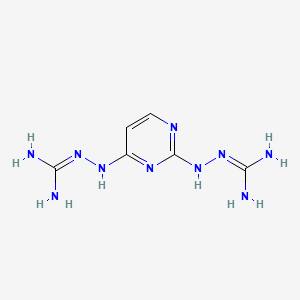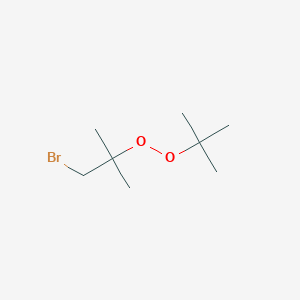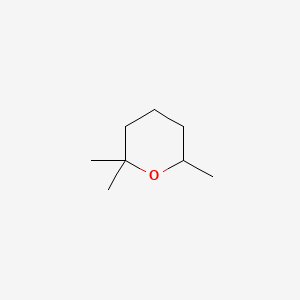
3-(4-Nitrophenoxy)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitrophenoxy)-3-oxopropanoate is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitrophenyl group attached to an oxopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxy)-3-oxopropanoate typically involves the reaction of 4-nitrophenol with an appropriate esterifying agent. One common method is the esterification of 4-nitrophenol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Nitrophenoxy)-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 3-(4-aminophenoxy)-3-oxopropanoate.
Hydrolysis: Formation of 4-nitrophenol and oxalic acid.
Applications De Recherche Scientifique
3-(4-Nitrophenoxy)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Nitrophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The nitrophenyl group plays a crucial role in this interaction, as it can form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler compound with similar reactivity but lacking the ester group.
3-(4-Aminophenoxy)-3-oxopropanoate: A reduced form with an amino group instead of a nitro group.
4-Nitrophenyl acetate: Another ester derivative with different reactivity due to the acetate group.
Uniqueness
3-(4-Nitrophenoxy)-3-oxopropanoate is unique due to the combination of its nitrophenyl and oxopropanoate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
35756-55-9 |
|---|---|
Formule moléculaire |
C9H6NO6- |
Poids moléculaire |
224.15 g/mol |
Nom IUPAC |
3-(4-nitrophenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C9H7NO6/c11-8(12)5-9(13)16-7-3-1-6(2-4-7)10(14)15/h1-4H,5H2,(H,11,12)/p-1 |
Clé InChI |
ROEDZLANUGSHES-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


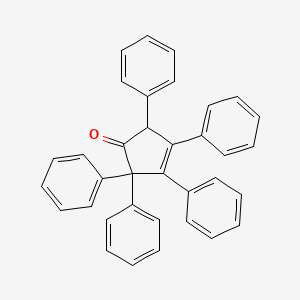
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)
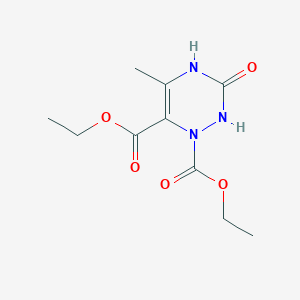
![2-thia-6-azapentacyclo[8.6.2.03,12.04,8.011,16]octadeca-1(16),3,5,7,9,11,17-heptaene-13,15-dione](/img/structure/B14689781.png)
![N-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14689783.png)

